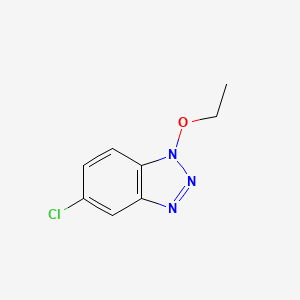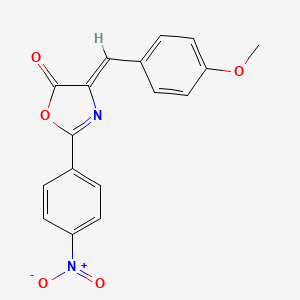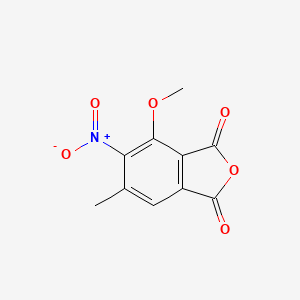![molecular formula C15H18N2O B12893743 4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline CAS No. 89249-99-0](/img/structure/B12893743.png)
4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is a complex organic compound featuring a pyrrolidine ring attached to a furan ring, which is further connected to an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline typically involves multiple steps. One common method starts with the preparation of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde. This intermediate is then subjected to a reductive amination reaction with aniline under catalytic hydrogenation conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is not fully understood. it is believed to interact with various molecular targets through its functional groups. The pyrrolidine ring may engage in hydrogen bonding and hydrophobic interactions, while the furan and aniline rings can participate in π-π stacking interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Pyrrolidin-1-ylmethyl)furan-2-yl)methanol: Similar structure but with a hydroxyl group instead of an aniline group.
4-(2-(Pyrrolidin-1-ylmethyl)furan-3-yl)aniline: Similar structure but with different substitution positions on the furan ring.
Uniqueness
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
89249-99-0 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
4-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]aniline |
InChI |
InChI=1S/C15H18N2O/c16-13-5-3-12(4-6-13)15-8-7-14(18-15)11-17-9-1-2-10-17/h3-8H,1-2,9-11,16H2 |
Clé InChI |
ANYSLIZKFAVULU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CC=C(O2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
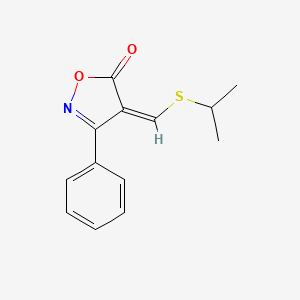
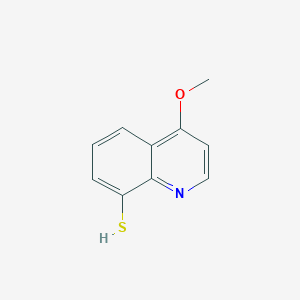
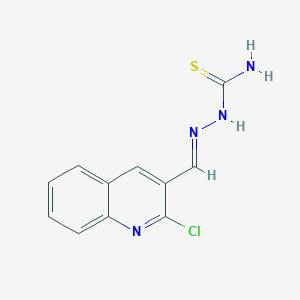
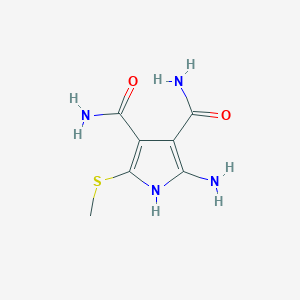
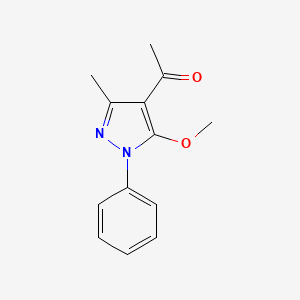

![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)

